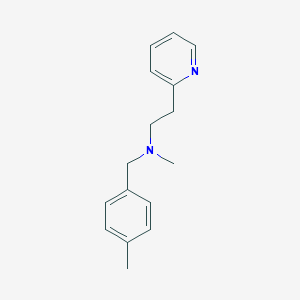
2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide, also known as DPA-714, is a ligand that selectively binds to the translocator protein (TSPO) present in the outer mitochondrial membrane of cells. TSPO is involved in the regulation of several cellular processes, including cholesterol transport, steroidogenesis, and apoptosis. DPA-714 has been studied extensively for its potential applications in imaging and therapy.
Mécanisme D'action
2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide selectively binds to TSPO, a protein that is upregulated in cells undergoing stress or inflammation. Binding of 2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide to TSPO results in the activation of several signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. These pathways are involved in the regulation of cell survival, proliferation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide has several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases. In addition, 2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide has been shown to improve mitochondrial function and reduce apoptosis in these models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide in lab experiments is its selectivity for TSPO. This allows for specific targeting of cells undergoing stress or inflammation. However, one limitation of using 2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide is its relatively low affinity for TSPO compared to other ligands. This can result in lower sensitivity in imaging studies.
Orientations Futures
There are several future directions for the use of 2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide in imaging and therapy. One potential area of research is the development of more potent TSPO ligands with higher affinity and selectivity. In addition, there is a need to investigate the potential therapeutic applications of 2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide in the treatment of neurodegenerative diseases. Finally, there is a need to investigate the potential use of 2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide in combination with other therapies to improve efficacy.
Méthodes De Synthèse
2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide can be synthesized by several methods, including the reaction of 2,6-dichlorobenzoyl chloride with 5-methyl-2-pyridinylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetic anhydride to form 2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide.
Applications De Recherche Scientifique
2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide has been extensively studied for its use in imaging and therapy. It has been shown to selectively bind to TSPO, making it a potential target for imaging of inflammation and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide has been investigated for its potential therapeutic applications in the treatment of these diseases.
Propriétés
Nom du produit |
2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide |
|---|---|
Formule moléculaire |
C14H12Cl2N2O |
Poids moléculaire |
295.2 g/mol |
Nom IUPAC |
2-(2,6-dichlorophenyl)-N-(5-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C14H12Cl2N2O/c1-9-5-6-13(17-8-9)18-14(19)7-10-11(15)3-2-4-12(10)16/h2-6,8H,7H2,1H3,(H,17,18,19) |
Clé InChI |
ZVAKHYITHDMBPJ-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)CC2=C(C=CC=C2Cl)Cl |
SMILES canonique |
CC1=CN=C(C=C1)NC(=O)CC2=C(C=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B248841.png)






![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B248850.png)
![N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B248855.png)
![3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248862.png)
![3-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B248863.png)
![4-(2,5-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B248864.png)
![4-(3-bromophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248867.png)
![3-(4-chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248868.png)